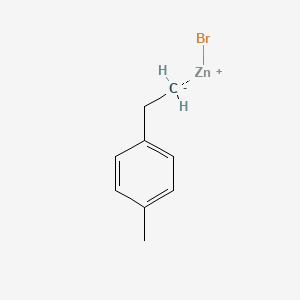
4-Methylphenethylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Methylphenethylzinc bromide (MFCD07698732) is an organozinc reagent commonly used in organic synthesis. It is a solution in tetrahydrofuran and is known for its reactivity in various chemical transformations, particularly in the formation of carbon-carbon bonds.
準備方法
4-Methylphenethylzinc bromide: can be synthesized through the reaction of 4-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the following steps:
- Dissolving 4-methylphenethyl bromide in tetrahydrofuran.
- Adding zinc dust or zinc powder to the solution.
- Stirring the mixture under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
- The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
In industrial settings, the production of This compound follows similar principles but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反応の分析
4-Methylphenethylzinc bromide: undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Palladium catalysts: for coupling reactions.
Aprotic solvents: like tetrahydrofuran.
Inert atmosphere: to prevent oxidation.
The major products formed from these reactions depend on the specific reactants used but generally include various substituted aromatic compounds and alcohols.
科学的研究の応用
4-Methylphenethylzinc bromide: has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to construct complex organic molecules, particularly in the pharmaceutical industry for the synthesis of drug intermediates.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Medicinal Chemistry: It is used in the development of new therapeutic agents by facilitating the formation of carbon-carbon bonds.
Biological Studies: It can be used to modify biomolecules for studying their functions and interactions.
作用機序
The mechanism by which 4-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
類似化合物との比較
4-Methylphenethylzinc bromide: can be compared with other organozinc reagents, such as:
- Phenylzinc bromide
- Ethylzinc bromide
- Vinylzinc bromide
What sets This compound apart is its specific reactivity due to the presence of the 4-methylphenyl group, which can influence the electronic properties and steric effects in reactions. This makes it particularly useful for synthesizing compounds with specific structural and electronic characteristics.
特性
分子式 |
C9H11BrZn |
|---|---|
分子量 |
264.5 g/mol |
IUPAC名 |
bromozinc(1+);1-ethyl-4-methylbenzene |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
FRLUBKOUDPOQOR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)C[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![trans-4-[[(6-Bromo-1,3-benzothiazol-2-yl)amino]methyl]cyclohexanecarboxylic acid](/img/structure/B13903054.png)
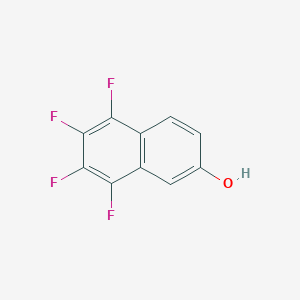
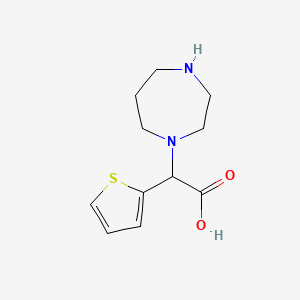
![1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B13903070.png)
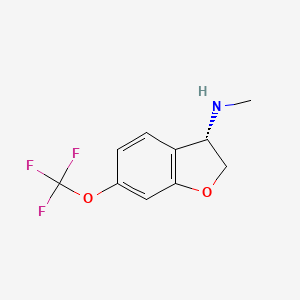


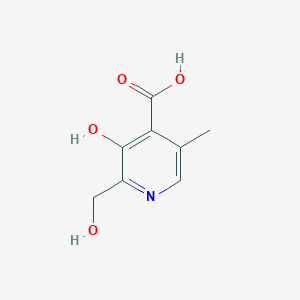

![N-(4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)propionamide](/img/structure/B13903113.png)
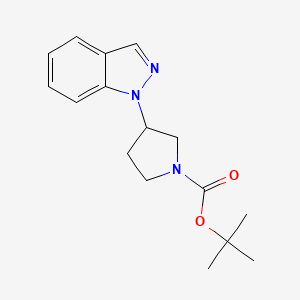
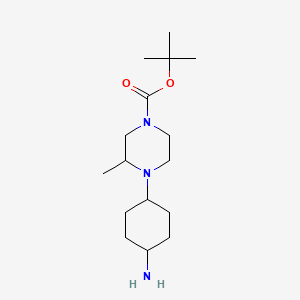
![[(2R,3S,5R,10R,15S,18S,19R)-13-ethyl-7-hydroxy-6,18-dimethoxy-15-(methoxymethyl)-11-oxa-13-azahexacyclo[8.8.1.12,5.01,12.03,8.015,19]icosa-6,8-dien-4-yl] benzoate](/img/structure/B13903155.png)
![(2S)-2-[(5-bromo-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]-2-phenylethanol](/img/structure/B13903157.png)
